molecular formula C10H11N3O3 B1448871 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid CAS No. 2091704-86-6

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

Cat. No. B1448871
M. Wt: 221.21 g/mol
InChI Key: UPVJVDFWBIMICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid (EEPA) is an organic compound that has recently been studied for its potential applications in scientific research. EEPA is an imidazole-containing carboxylic acid that is synthesized from ethyl acetoacetate and 3-ethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylate. EEPA is a white powder that is soluble in water and other polar solvents.

Scientific Research Applications

VEGFR-2 Kinase Inhibition

One significant application in scientific research for compounds related to 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is in the development of VEGFR-2 kinase inhibitors. A study designed and synthesized a series of compounds, namely 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, which were identified as a new class of VEGFR-2 kinase inhibitors. The research highlights the synthesis of various derivatives and evaluates their inhibitory activity on VEGFR-2 kinase, presenting a promising avenue for therapeutic intervention in diseases where VEGFR-2 is implicated (Han et al., 2012).

Synthesis of Novel Compounds

Another application is found in the synthesis of novel organic compounds. Research demonstrates the synthesis of a range of compounds starting from 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one and its derivatives. These pathways involve multiple steps, including nitration, alkylation, and reactions with itaconic acid, leading to the formation of complex molecules like 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. Such synthetic routes are fundamental in medicinal chemistry for the creation of new drug candidates or for the study of biological processes (Smolyar et al., 2007).

Chemical Reactivity and Synthesis Methodology

Further research delves into the chemical reactivity and synthesis methodology of related compounds. Studies have explored the reactions of derivatives such as 1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo-[4,5-b]pyridin-2-ones with other chemicals, leading to the synthesis of intricate molecular structures. Such research not only advances the understanding of chemical reactivity but also contributes to the development of new synthesis methods that can be applied in the production of pharmaceuticals and other chemical entities (Smolyar & Lomov, 2009).

properties

IUPAC Name

2-(3-ethyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-12-9-7(4-3-5-11-9)13(10(12)16)6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVJVDFWBIMICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 2
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 3
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 5
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

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